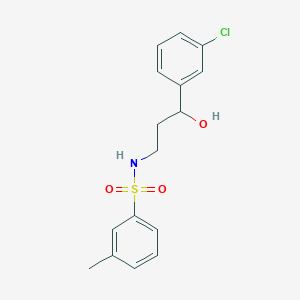

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multi-step chemical processes, including the use of chloroaniline and chloroalkyl isothiocyanates or isocyanates as starting materials. These processes can include reactions such as sulfochlorination and amidation to introduce the sulfonamide group, as well as the Reformatsky reaction to build the molecule's backbone while incorporating chlorophenyl and methylbenzenesulfonamide functionalities (Ebrahimi et al., 2015), (Chern et al., 1990).

Molecular Structure Analysis

Structural analysis of sulfonamide compounds similar to this compound reveals a complex arrangement of atoms and functional groups. X-ray crystallography and molecular modeling studies provide insights into their molecular conformations, highlighting intramolecular interactions such as hydrogen bonding and van der Waals forces that contribute to their stability and reactivity. For instance, studies on N-aryl-2,5-dimethoxybenzenesulfonamides have detailed various weak intermolecular interactions, contributing to different supramolecular architectures (Shakuntala et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediates

Sulfonamide derivatives are pivotal in the synthesis of complex molecules due to their reactivity and ability to act as intermediates. For instance, the synthesis of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate demonstrated the role of sulfonamide derivatives as promising intermediates for the development of Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012). Such chemical synthesis applications underscore the importance of sulfonamide derivatives in creating medically relevant compounds.

Anticancer Activity

Research into the anticancer effects of new dibenzenesulfonamides highlights the therapeutic potential of sulfonamide derivatives. A study demonstrated that certain dibenzenesulfonamides induced apoptosis and autophagy pathways in cancer cells, in addition to inhibiting carbonic anhydrase isoenzymes associated with tumor growth (H. Gul et al., 2018). These findings reveal the diverse mechanisms through which sulfonamide derivatives can exert antitumor effects.

Antibacterial Activity

Sulfonamide derivatives also exhibit significant antibacterial activity. Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and showed promising activity against various Gram-positive bacterial strains (J. Sławiński et al., 2013). This research suggests the potential of sulfonamide compounds in developing new antibiotics to combat resistant bacterial infections.

DNA Interaction and Antitumor Properties

The study of mixed-ligand copper(II)-sulfonamide complexes provided insights into the DNA binding, cleavage, genotoxicity, and anticancer activity of sulfonamide derivatives. These complexes exhibited a strong propensity to bind with DNA and showed selective antiproliferative activity against tumor cells, highlighting their potential as cancer therapeutic agents (M. González-Álvarez et al., 2013).

Electrophilic Cyanation

A novel approach to the synthesis of benzonitriles involved the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This methodology facilitated the synthesis of various benzonitriles, including pharmaceutical intermediates, demonstrating the utility of sulfonamide derivatives in organic synthesis (P. Anbarasan, H. Neumann, & M. Beller, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with various cellular targets

Mode of Action

Compounds with similar structures have been reported to inhibit oxidative phosphorylation . They act as ionophores, reducing the ability of ATP synthase to function optimally . This leads to changes in cellular energy production and can affect various cellular processes.

Biochemical Pathways

Related compounds have been reported to affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia and is involved in various processes such as cell survival, angiogenesis, and glucose metabolism .

Result of Action

Related compounds have been reported to cause the gradual destruction of living cells and death of the organism . They can also disrupt lysosomal degradation during autophagy .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For instance, the presence of certain bacteria can facilitate the biodegradation of similar herbicides, influencing their environmental persistence and efficacy .

Eigenschaften

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-12-4-2-7-15(10-12)22(20,21)18-9-8-16(19)13-5-3-6-14(17)11-13/h2-7,10-11,16,18-19H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGRATQKHRHDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)